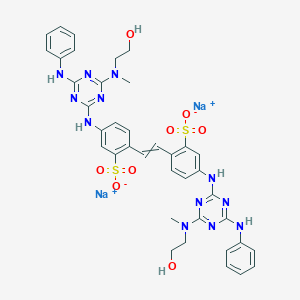
Tinopal 5BM
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tinopal 5BM, also known as this compound-GX, is a fluorescent whitening agent belonging to the class of optical brighteners. These compounds are primarily used to enhance the appearance of color of fabrics and paper by absorbing ultraviolet light and re-emitting it as visible blue light. This results in a brighter and whiter appearance. This compound is a derivative of cyanuric chloride and diaminostilbene disulfonic acid .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tinopal 5BM involves the reaction of cyanuric chloride with diaminostilbene disulfonic acid. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the proper formation of the desired product. The reaction is facilitated by the presence of a base, such as sodium hydroxide, which helps in the deprotonation of the diaminostilbene disulfonic acid, allowing it to react with cyanuric chloride.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then subjected to purification processes, such as filtration and crystallization, to obtain the pure product. The final product is usually in the form of a powder, which is then packaged for distribution .
化学反应分析
Types of Reactions: Tinopal 5BM undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, especially when exposed to strong oxidizing agents. This can lead to the degradation of the compound and loss of its whitening properties.
Reduction: Reduction reactions are less common for this compound, but it can be reduced under specific conditions, leading to changes in its chemical structure.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. This can be used to modify its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride can be used, often under basic conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
Tinopal 5BM has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in groundwater studies due to its fluorescent properties.
Biology: Employed in various staining techniques to enhance the visibility of biological samples under a microscope.
Medicine: Investigated for its potential use in diagnostic imaging due to its ability to fluoresce under ultraviolet light.
Industry: Widely used in the textile and paper industries to improve the brightness and whiteness of products.
作用机制
The mechanism of action of Tinopal 5BM involves the absorption of ultraviolet light and the subsequent emission of visible blue lightThe emitted blue light compensates for the yellowish tint of the substrate, resulting in a brighter and whiter appearance .
相似化合物的比较
Tinopal CBS-X: Another optical brightener with similar applications but different chemical structure and properties.
Tinopal OB: A fluorescent whitening agent with excellent heat resistance and compatibility with various substrates.
Comparison:
Tinopal 5BM vs. Tinopal CBS-X: this compound has a higher solid-water distribution coefficient, making it more effective in certain applications, such as groundwater tracing.
This compound vs. Tinopal OB: Tinopal OB is more suitable for applications requiring high heat resistance and compatibility with a wide range of resins.
This compound stands out due to its specific chemical structure, which provides unique fluorescent properties and makes it highly effective in various industrial and scientific applications.
属性
CAS 编号 |
13863-31-5 |
|---|---|
分子式 |
C38H40N12O8S2.2Na C38H40N12Na2O8S2 |
分子量 |
902.9 g/mol |
IUPAC 名称 |
disodium;5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C38H40N12O8S2.2Na/c1-49(19-21-51)37-45-33(39-27-9-5-3-6-10-27)43-35(47-37)41-29-17-15-25(31(23-29)59(53,54)55)13-14-26-16-18-30(24-32(26)60(56,57)58)42-36-44-34(40-28-11-7-4-8-12-28)46-38(48-36)50(2)20-22-52;;/h3-18,23-24,51-52H,19-22H2,1-2H3,(H,53,54,55)(H,56,57,58)(H2,39,41,43,45,47)(H2,40,42,44,46,48);;/b14-13+;; |
InChI 键 |
RBKRQKAUVPMNKG-QDBORUFSSA-N |
SMILES |
CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(C)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |
手性 SMILES |
CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(C)CCO)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6.[Na].[Na] |
规范 SMILES |
CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(C)CCO)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6.[Na].[Na] |
Key on ui other cas no. |
13863-31-5 |
物理描述 |
Other Solid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the differential binding of Tinopal 5BM to Cercospora nicotianae and Neurospora crassa suggest about their cell wall regeneration?
A: While both fungal species showed increased this compound binding over time, indicating cell wall regeneration, electron microscopy revealed variations in wall structure between the two. [] This suggests that despite both fungi producing β-linked polysaccharides detectable by this compound, there might be differences in the composition or organization of other cell wall components. Further research using complementary techniques would be needed to elucidate these differences.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















